molecular formula C9H2F8O B1654363 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone CAS No. 2227272-56-0

1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

Cat. No.: B1654363
CAS No.: 2227272-56-0
M. Wt: 278.10
InChI Key: SUZXCKQNTXBNNU-UHFFFAOYSA-N
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Description

1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

The synthesis of 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common method includes the use of fluorinated benzene derivatives as starting materials, followed by a series of substitution and addition reactions under controlled conditions. Industrial production methods often employ advanced techniques such as catalytic fluorination and high-pressure reactions to achieve high yields and purity .

Chemical Reactions Analysis

1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone can be compared with other fluorinated compounds such as:

    2,3-Difluoro-4-(trifluoromethyl)pyridine: Similar in structure but differs in the presence of a pyridine ring, which imparts different chemical properties and reactivity.

    2,6-Difluoro-3-(trifluoromethyl)pyridine: Another fluorinated compound with distinct reactivity due to the position of fluorine atoms.

    3,5-Difluoro-4-(trifluoromethyl)pyridine: Exhibits unique properties and applications in comparison to the target compound.

The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-[2,3-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F8O/c10-5-3(7(18)9(15,16)17)1-2-4(6(5)11)8(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZXCKQNTXBNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155803
Record name Ethanone, 1-[2,3-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227272-56-0
Record name Ethanone, 1-[2,3-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227272-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[2,3-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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